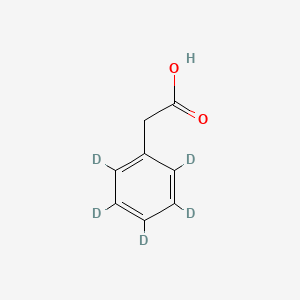

Acide phénylacétique-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to Phenyl-d5-acetic acid, such as acetic acid derivatives, involves various chemical reactions and methodologies. For instance, studies have explored the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones using acetic acid and specific reagent systems, highlighting the chemical versatility of acetic acid in synthetic processes (Hasegawa et al., 2004).

Molecular Structure Analysis

Research into the molecular inclusion and structure of acetic acid derivatives reveals intricate details about their molecular configurations. For example, the crystal and molecular structure of an acetic acid clathrate formed by a specific macrocycle indicates a configuration where acetoxy groups are oriented on one side, showcasing the structural complexity of acetic acid derivatives (Rizzoli et al., 1982).

Chemical Reactions and Properties

Acetic acid and its derivatives participate in various chemical reactions, demonstrating a range of chemical properties. One study detailed the reactivity of acetic acid with carbon monoxide in the presence of specific catalysts, leading to acetic acid synthesis from CO2, methanol, and H2, showcasing its potential in sustainable chemical synthesis (Qian et al., 2016).

Physical Properties Analysis

While specific studies on the physical properties of Phenyl-d5-acetic acid were not directly found, research on related compounds provides insights into their behavior. The physical properties such as solubility, melting points, and crystal structures significantly influence their applications and reactions.

Chemical Properties Analysis

The chemical properties of Phenyl-d5-acetic acid derivatives, such as their acidity, reactivity towards different reagents, and ability to form complexes with metals, are critical. Studies have explored the protodecarboxylation of acetic acid catalyzed by group 10 metal complexes, providing insights into the chemical properties and reactivity of acetic acid derivatives (Woolley et al., 2014).

Applications De Recherche Scientifique

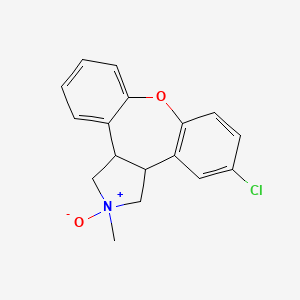

Synthèse des produits pharmaceutiques

L’acide phénylacétique-d5 est utilisé dans la synthèse de divers composés pharmaceutiques en raison de son marquage isotopique stable. Cela permet de suivre l’incorporation du composé dans les produits pharmaceutiques finaux et aide à comprendre les voies métaboliques {svg_1}.

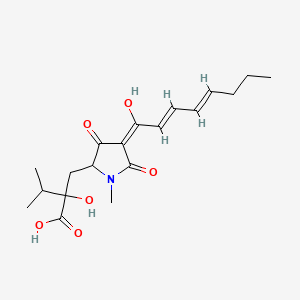

Recherche sur les auxines dans la croissance des plantes

En tant qu’auxine naturelle dérivée de la phénylalanine, l’this compound joue un rôle crucial dans la croissance et le développement des plantes. Il est utilisé dans la recherche pour étudier la biosynthèse et la fonction des auxines, qui sont des hormones végétales vitales {svg_2}.

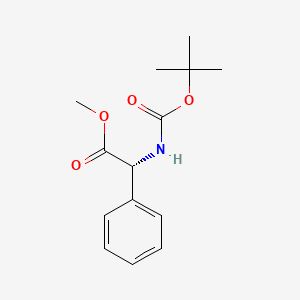

Science des matériaux

En science des matériaux, l’this compound peut être utilisé pour créer des polymères ayant des propriétés spécifiques. Le marquage au deutérium permet d’étudier la dégradation et la stabilité des polymères dans diverses conditions {svg_3}.

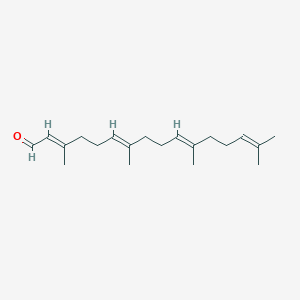

Chimie analytique

L’this compound sert de standard en spectrométrie de masse en raison de sa pureté isotopique. Il aide à calibrer les instruments et à garantir l’exactitude des analyses par spectrométrie de masse {svg_4}.

Sciences de l’environnement

Les chercheurs utilisent l’this compound pour retracer les voies environnementales des polluants organiques. Son marquage au deutérium en fait un traceur idéal pour étudier le devenir des acides carboxyliques dans l’environnement {svg_5}.

Recherche biochimique

En recherche biochimique, l’this compound est utilisé pour étudier les réactions enzymatiques impliquant les acides carboxyliques. Les atomes de deutérium fournissent des informations sur les mécanismes réactionnels et la spécificité des enzymes {svg_6}.

Mécanisme D'action

Target of Action

Phenylacetic acid, the non-deuterated form of Phenyl-d5-acetic acid, is primarily used as an adjunct to treat acute hyperammonemia and associated encephalopathy in adult and pediatric patients with deficiencies in enzymes of the urea cycle . The primary targets of Phenyl-d5-acetic acid are likely to be similar.

Mode of Action

It is known that phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It interacts with its targets in the body to exert its therapeutic effects.

Biochemical Pathways

Phenylacetic acid is involved in bacterial degradation of aromatic components, playing a role in biofilm formation and antimicrobial activity . It is also a central intermediate metabolite in these processes . The biochemical pathways affected by Phenyl-d5-acetic acid are likely to be similar.

Pharmacokinetics

Phenylacetic acid is metabolized by phenylacetate esterases found in the human liver cytosol . Human plasma esterase also hydrolyzes phenylacetate . The volume of distribution is 19.2 ± 3.3 L . The pharmacokinetics of Phenyl-d5-acetic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are expected to be similar.

Result of Action

The molecular and cellular effects of Phenyl-d5-acetic acid’s action are likely to be similar to those of Phenylacetic acid. Phenylacetic acid is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJVXDMOQOGPHL-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does (−)-(R)-2-(2,3,4,5,6-pentafluorophenoxy)-2-(phenyl-d5)acetic acid interact with chiral compounds to enable enantiomeric purity evaluation by NMR?

A1: (−)-(R)-2-(2,3,4,5,6-pentafluorophenoxy)-2-(phenyl-d5)acetic acid acts as a chiral solvating agent (CSA) by forming transient diastereomeric complexes with chiral analytes in solution. [] These complexes differ slightly in energy due to the influence of the chiral environment provided by the CSA. This energy difference manifests as distinct chemical shifts for the enantiomers in the NMR spectrum, allowing for the determination of enantiomeric purity by integrating the respective peaks. The presence of the pentafluorophenoxy group enhances the interaction between the CSA and the analytes, likely through π-π interactions or other non-covalent forces, leading to improved resolution of enantiomeric signals. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)